4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Description
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-2-7-19(8-3-1)9-6-12-24-15-17-25(18-16-24)20-10-11-22-21(23-20)26-13-4-5-14-26/h1-3,7-8,10-11H,4-6,9,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLQNFMVIKOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often include the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Overview
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a compound that has garnered attention in various scientific research fields, particularly due to its potential pharmacological properties. This article explores its applications, focusing on medicinal chemistry, neuropharmacology, and other relevant areas.
Medicinal Chemistry Applications
This compound is primarily investigated for its role as a ligand in various biological systems. Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for drug development targeting conditions such as anxiety, depression, and schizophrenia.
Binding Affinity Studies
Research indicates that derivatives of this compound can exhibit significant binding affinities for serotonin (5-HT) and dopamine receptors. For instance, studies in the Binding Database show that similar compounds have been tested for their binding characteristics, which can inform the design of new therapeutics aimed at modulating these pathways .
Neuropharmacological Insights
The piperazine and pyrrolidine moieties in the compound's structure are known to influence its pharmacological profile. These structural features are associated with various neuropharmacological activities:
- Anxiolytic Effects : Compounds with similar structures have been shown to possess anxiolytic properties in animal models. The modulation of serotonin receptors is often linked to reduced anxiety levels.
- Antipsychotic Potential : The ability of this compound to interact with dopamine receptors suggests potential use in treating psychotic disorders. Some studies have indicated that modifications to the piperazine ring can enhance antipsychotic activity.
Case Studies and Research Findings
Several studies have documented the effects of this compound and its analogs:
- Study on Anxiety Disorders : A study published in a pharmacology journal demonstrated that a related compound significantly reduced anxiety-like behaviors in rodent models when administered at specific dosages .
- Antidepressant Activity : Another research effort explored the antidepressant effects of similar pyrimidine derivatives, noting improvements in depressive symptoms correlated with alterations in serotonin receptor activity .
- Neuroprotective Effects : Research highlighted the neuroprotective properties of piperazine derivatives against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Chemical Structure | Binding Affinity (Ki) | Pharmacological Activity |
|---|---|---|---|
| Compound A | Structure A | 50 nM | Anxiolytic |
| Compound B | Structure B | 30 nM | Antipsychotic |
| This compound | Structure C | TBD | TBD |
Mechanism of Action
The mechanism of action of 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission system, which plays a crucial role in learning and memory processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-(pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine structure used as a selective androgen receptor modulator.
Uniqueness
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Biological Activity
4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, also known by its CAS number 2640969-90-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 351.5 g/mol. The structure includes a pyrimidine ring substituted with piperazine and pyrrolidine moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2640969-90-8 |
| Molecular Formula | C21H29N5 |
| Molecular Weight | 351.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antidepressant Effects
Research indicates that compounds with similar structural motifs to this compound exhibit antidepressant-like effects. For instance, studies have shown that piperazine derivatives can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation .
Anticancer Properties
The compound has shown promise in anticancer research. A study on pyrimidine derivatives indicated that certain analogs could inhibit cell proliferation and induce apoptosis in cancer cell lines such as A431 vulvar epidermal carcinoma cells . This suggests that this compound may possess similar properties, warranting further investigation.
Antimicrobial Activity
Preliminary evaluations have suggested that this compound could exhibit antimicrobial properties. Analogous compounds in the literature have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
Study on Antidepressant Activity
A notable study examined the antidepressant effects of piperazine derivatives in animal models. The results indicated a significant reduction in depressive-like behavior when administered at specific dosages, suggesting a dose-dependent response. The study highlighted the importance of the piperazine ring in enhancing serotonergic activity .
Evaluation of Anticancer Activity
In vitro studies conducted on pyrimidine derivatives revealed that modifications to the structure could lead to increased cytotoxicity against cancer cells. One derivative was found to inhibit tumor growth by inducing apoptosis through the mitochondrial pathway, demonstrating the potential for this compound to be developed into a therapeutic agent for cancer treatment .
Q & A
Q. What are the key considerations in synthesizing 4-[4-(3-phenylpropyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine?
Methodological Guidance :
- Reaction Optimization : Use stepwise coupling of piperazine and pyrimidine precursors under anhydrous conditions (e.g., dichloromethane with NaOH as a base) to minimize side reactions .
- Purification : Employ column chromatography (e.g., chloroform:methanol gradients) followed by crystallization (e.g., diethyl ether) to isolate the target compound .
- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometry of intermediates like 3-phenylpropylpiperazine derivatives .
Q. How should researchers handle safety protocols for this compound during experimental work?
Methodological Guidance :
- Exposure Mitigation : Use fume hoods for synthesis steps to prevent inhalation of volatile intermediates. Refer to GHS guidelines for non-classified but reactive compounds .
- Emergency Response : For skin contact, immediately rinse with water and remove contaminated clothing; for eye exposure, irrigate with saline for 15 minutes .
- Storage : Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent degradation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Guidance :
- NMR Analysis : Use H and C NMR to confirm the presence of pyrrolidine (δ 2.5–3.5 ppm) and piperazine (δ 3.0–3.8 ppm) moieties .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can validate the molecular ion peak (expected m/z ~408.3 for CHN) .
- X-ray Crystallography : For structural elucidation, grow single crystals in ethanol/water mixtures and compare with analogous piperazine-pyrimidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Guidance :
- Substitution Analysis : Systematically modify the phenylpropyl chain (e.g., halogenation or alkylation) and assess binding affinity via radioligand assays .
- Bioisosteric Replacement : Replace pyrrolidine with morpholine or thiomorpholine to evaluate solubility and target engagement using molecular docking .
- Pharmacokinetic Screening : Use in vitro models (e.g., Caco-2 cells) to measure permeability and metabolic stability of derivatives .
Q. What computational strategies predict target binding modes and selectivity?
Methodological Guidance :
- Docking Simulations : Employ AutoDock Vina or Schrödinger Suite to model interactions with dopamine D2 or serotonin 5-HT receptors, common targets for piperazine derivatives .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Use MM-GBSA to rank binding affinities of structural analogs and guide synthetic prioritization .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Guidance :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for batch-to-batch variability in receptor expression levels .
- Data Normalization : Normalize IC values against reference ligands (e.g., clozapine for antipsychotic activity) to reduce inter-study variability .
- Meta-Analysis : Apply multivariate regression to published datasets, accounting for variables like assay temperature and ligand purity .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3-Phenylpropylpiperazine | Provides lipophilic side chain | |
| 2-Chloropyrimidine | Core scaffold for functionalization | |
| Pyrrolidine-1-ylamine | Introduces heterocyclic diversity |
Q. Table 2. Computational Tools for SAR Studies
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Ligand-receptor docking | |
| GROMACS | Molecular dynamics simulations | |
| PyMOL | Visualization of binding poses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
